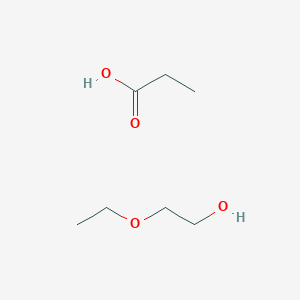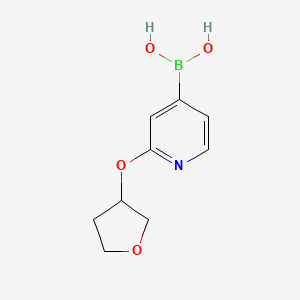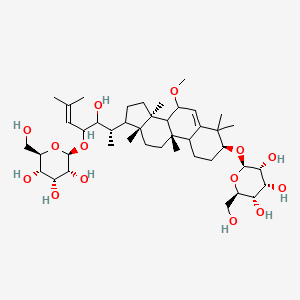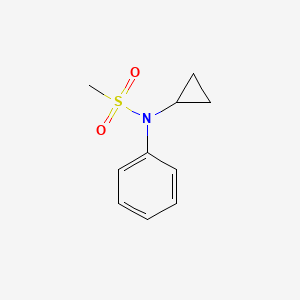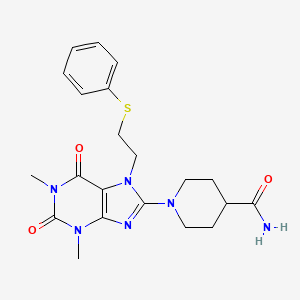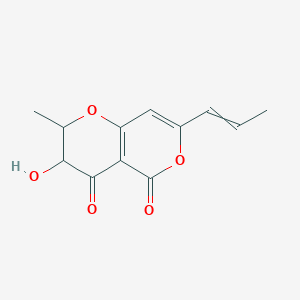
Radicinin from alternaria chrysanthemi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Radicinin is a phytotoxic compound produced by the fungus Alternaria chrysanthemi
Métodos De Preparación
Radicinin can be produced through both natural and synthetic methods.
Natural Production: Radicinin is naturally produced by Alternaria chrysanthemi when cultured on specific media such as Czapek-Dox medium or potato dextrose broth . The production of radicinin is influenced by various cultural conditions, including the strain of the fungus and the composition of the growth medium .
Synthetic Routes: While detailed synthetic routes for radicinin are not extensively documented, the compound can be synthesized through stereoselective synthesis methods. These methods involve the use of specific reagents and catalysts to achieve the desired stereochemistry .
Industrial Production: For large-scale production, optimizing fungal fermentation processes is crucial. This involves selecting the best fungal strains and cultural conditions to maximize radicinin yield .
Análisis De Reacciones Químicas
Radicinin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Radicinin can be oxidized to form radicinol, another phytotoxic compound. This reaction typically requires oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction of radicinin can yield deoxyradicinin, which involves the use of reducing agents like sodium borohydride .
Substitution: Radicinin can undergo substitution reactions to form various derivatives. For example, acetylation of radicinin produces acetyl radicinin .
Major Products: The major products formed from these reactions include radicinol, deoxyradicinin, and acetyl radicinin .
Aplicaciones Científicas De Investigación
Radicinin has a wide range of scientific research applications:
Chemistry: Radicinin and its derivatives are studied for their unique chemical properties and potential as chemical scaffolds for the synthesis of new compounds .
Biology: In biology, radicinin is used to study plant-pathogen interactions and the mechanisms of fungal phytotoxicity .
Medicine: Radicinin has shown potential anticancer activity in vitro, making it a candidate for further research in cancer therapy .
Industry: Radicinin is being evaluated as a bioherbicide for the control of invasive plant species, offering an environmentally friendly alternative to synthetic herbicides .
Mecanismo De Acción
Radicinin exerts its effects through its phytotoxic activity. It inhibits the growth of target plants by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the integrity of cell membranes and disrupt metabolic pathways .
Comparación Con Compuestos Similares
Radicinin is unique among fungal phytotoxins due to its specific activity against certain plant species and its low toxicity to non-target organisms . Similar compounds include:
Radicinol: An oxidized derivative of radicinin with similar phytotoxic properties.
Deoxyradicinin: A reduced form of radicinin with distinct chemical properties.
Alternariol: Another phytotoxin produced by Alternaria species, known for its cytotoxic and mutagenic activities.
Tenuazonic Acid: A phytotoxin with herbicidal activity, produced by Alternaria alternata.
Radicinin’s specificity and low toxicity to non-target organisms make it a promising candidate for bioherbicide development .
Propiedades
Fórmula molecular |
C12H12O5 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-7-prop-1-enyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3 |
Clave InChI |
SDKXGAICTNHFCN-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
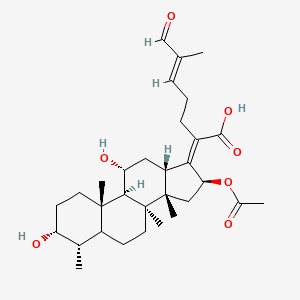

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
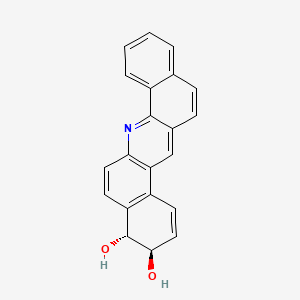
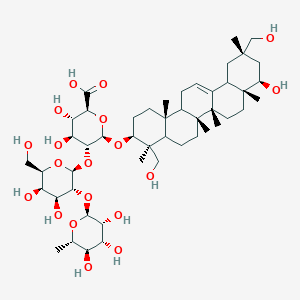
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
